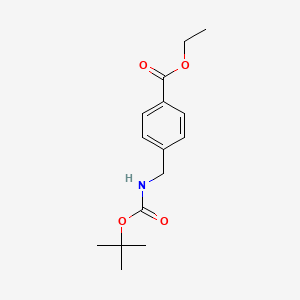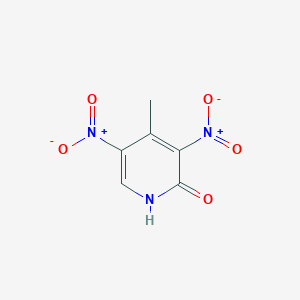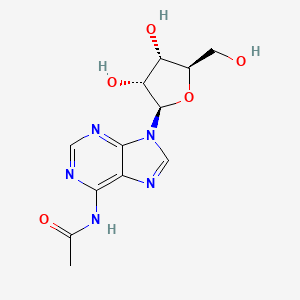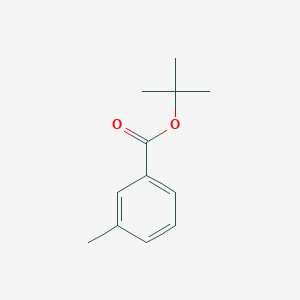
2-Phenyl-1,3-benzothiazole-6-carboxylic acid
Overview
Description
2-Phenyl-1,3-benzothiazole-6-carboxylic acid is a useful research compound. Its molecular formula is C14H9NO2S and its molecular weight is 255.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
2-Phenyl-1,3-benzothiazole-6-carboxylic acid derivatives have shown potential in anticancer applications. For instance, derivatives like 2-phenyl thiaolidinone substituted 2-phenyl benzothiazole-6-carboxylic acid exhibited significant in vitro anticancer activity against human cervical cancer cell lines (Prabhu et al., 2015).
Antimicrobial Activity
Compounds derived from this compound have been studied for their antimicrobial properties. For example, new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole exhibited antimicrobial screening against various bacteria and fungi (Patel & Shaikh, 2010).
pH Sensing Applications
A benzothiazole-based aggregation-induced emission luminogen derived from this compound was used for sensitive physiological pH sensing. It displayed reversible acid/base-switched yellow/cyan emission transition, making it suitable for detecting pH fluctuations in biosamples and neutral water samples (Li et al., 2018).
Aldose Reductase Inhibition
Benzothiazol-2-ylcarboxylic acids, with spacers between the carboxy group and the benzothiazole ring, showed the ability to inhibit aldose reductase, a key enzyme in the diabetic complications pathway. These compounds were found to be potent and orally active aldose reductase inhibitors (Aotsuka et al., 1997).
Safety and Hazards
Future Directions
Benzothiazole derivatives, including 2-Phenyl-1,3-benzothiazole-6-carboxylic acid, have a wide range of biological activities and medicinal applications . Therefore, the development of novel antibiotics to control resistance problems is crucial . The findings of recent research will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .
Mechanism of Action
Target of Action
The primary targets of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid are a variety of enzymes and proteins. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biochemical pathways and cellular functions.
Mode of Action
This compound interacts with its targets by inhibiting their function . This inhibition disrupts the normal biochemical pathways and leads to changes in the cellular environment. For instance, it can inhibit the formation of K1 capsule in uropathogenic Escherichia coli .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, it can inhibit the synthesis of prostaglandins, which are derived from arachidonic acid . It can also disrupt the function of DNA gyrase, an enzyme involved in DNA replication .
Result of Action
The inhibition of the compound’s targets leads to a variety of molecular and cellular effects. For instance, it has been shown to have antibacterial activity, potentially by inhibiting the formation of K1 capsule in uropathogenic Escherichia coli . It also has the potential to display anti-inflammatory activity by inhibiting the biosynthesis of prostaglandins .
Properties
IUPAC Name |
2-phenyl-1,3-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)10-6-7-11-12(8-10)18-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBZYLZMYNBQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347353 | |
| Record name | 2-Phenyl-1,3-benzothiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19989-69-6 | |
| Record name | 2-Phenyl-1,3-benzothiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(4-Methoxyphenyl)ethynyl]pyridine](/img/structure/B3031145.png)
![5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B3031147.png)
![tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031148.png)
![tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031149.png)


